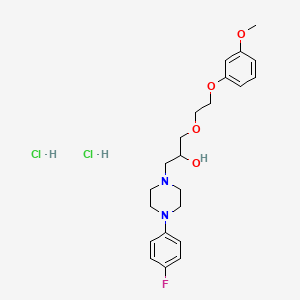
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride" is a chemically synthesized molecule that appears to be designed for potential use in the treatment of depression, as it is related to selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of drugs typically used to treat depression and anxiety disorders. The compound seems to be part of a series of compounds that aim to improve upon the adverse reaction profile of typical SSRIs, particularly addressing the side effect of sexual dysfunction associated with these medications .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines have been prepared by chemical synthesis. These compounds, including 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine and others, were modeled after the potent antidepressant fluoxetine. The synthesis process involved coupling fluoxetine congeners with functionalized piperazines, which are known to potentially reverse SSRI-induced sexual dysfunction .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. For example, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed by IR, 1HNMR, and MS, ensuring the correct synthesis of the target compound . These techniques are crucial for verifying the molecular structure and purity of synthesized pharmaceutical compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include acetylation protection of the starting material, followed by a reaction with piperazine to obtain monosubstituted piperazine derivatives. Subsequent deacetylation yields the target product. These reactions are carefully controlled to achieve high yields and to ensure the formation of the desired product with minimal impurities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been evaluated for their binding affinity to the serotonin reuptake transporter (SERT). Preliminary data indicates that the hydrochloride salts of these compounds exhibit single-site binding at the SERT, although they are less potent than typical SSRIs, with micromolar affinity for the SERT . The physical properties such as solubility, stability, and form (e.g., hydrochloride salt) are important for the bioavailability and pharmacokinetics of the drug.
科学的研究の応用
Scale-Up Synthesis and Dopamine Uptake Inhibition
One research focus involves the scale-up synthesis of dopamine uptake inhibitors like GBR-12909, aiming to develop robust processes for preparing such compounds in kilogram quantities. The objective includes eliminating chromatographic purifications, minimizing environmentally unacceptable reagents, and improving overall yield through a three-step convergent process. These advancements are crucial for the pharmaceutical industry's production efficiency and environmental impact (Ironside et al., 2002).
Antidepressant Properties and Dual Action
Another significant application is in the development of new antidepressant drugs with dual activity at serotonin receptors and the serotonin transporter. Compounds synthesized for this purpose show high nanomolar affinity for both activities, indicating potential as potent antidepressants with a novel mechanism of action. Such research contributes to the ongoing search for more effective and targeted antidepressant therapies (Martínez et al., 2001).
Synthesis of Radiolabeled Compounds for Neurological Research
The preparation of fluorine-18 labeled GBR 12909, a high-affinity inhibitor of dopamine reuptake, illustrates the application of these compounds in neurological research. Such radiolabeled compounds are used in positron emission tomography (PET) imaging to study neurotransmitter systems, providing insights into the functioning of the brain and the mechanisms of neurological disorders (Haka & Kilbourn, 1990).
Serotonin-Selective Reuptake Inhibitors (SSRIs)
Research into SSRIs is aimed at developing compounds with potentially improved adverse reaction profiles. This involves synthesizing and evaluating new compounds modeled after potent antidepressants like fluoxetine. The goal is to address common side effects of SSRIs, such as sexual dysfunction, by combining fluoxetine congeners with functionalized piperazines (Dorsey et al., 2004).
特性
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O4.2ClH/c1-27-21-3-2-4-22(15-21)29-14-13-28-17-20(26)16-24-9-11-25(12-10-24)19-7-5-18(23)6-8-19;;/h2-8,15,20,26H,9-14,16-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXFVYKELUBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

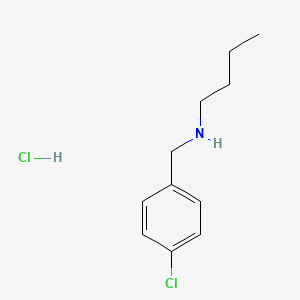
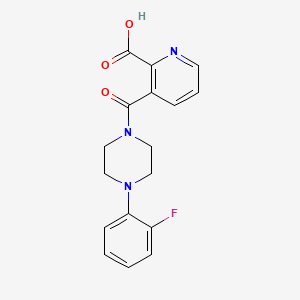

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)
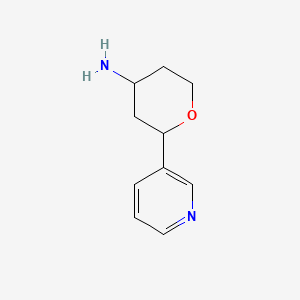
![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)
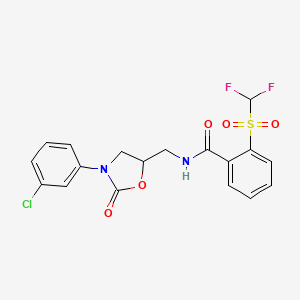
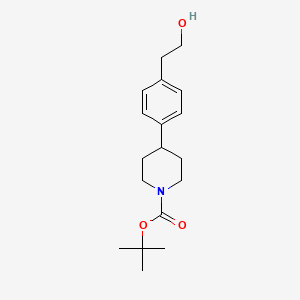
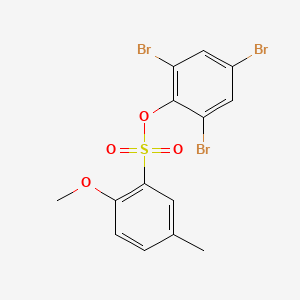
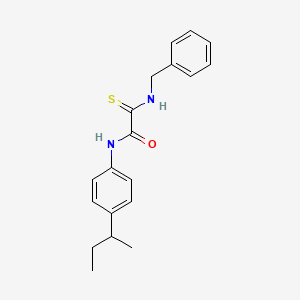
![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)
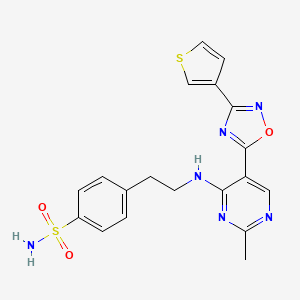
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)
![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)